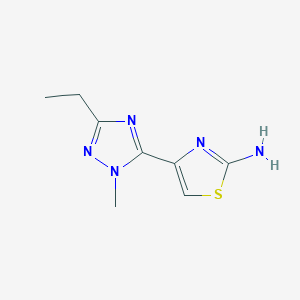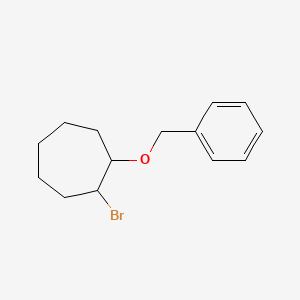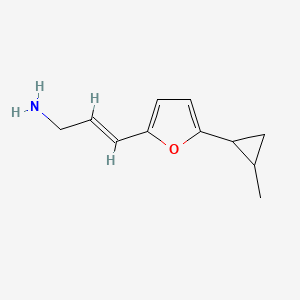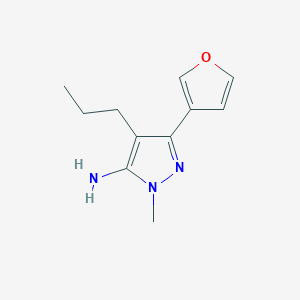![molecular formula C8H7Br2N3O2 B13633949 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromomethyl group at the 3-position and a carboxylic acid group at the 8-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization of appropriate precursors. For example, a common method involves the reaction of 2-aminopyridine with an appropriate nitrile to form the triazole ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the triazolopyridine core. This can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of an appropriate precursor, such as a methyl ester, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the triazole ring.
Esterification and Amidation: The carboxylic acid group can participate in esterification and amidation reactions to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Nucleophilic Substitution: Substituted triazolopyridines with various functional groups.
Oxidation: Oxidized derivatives of the triazolopyridine core.
Reduction: Reduced derivatives with altered oxidation states.
Esterification and Amidation: Esters and amides of the triazolopyridine carboxylic acid.
科学研究应用
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in chemical biology and medicinal chemistry research.
属性
分子式 |
C8H7Br2N3O2 |
|---|---|
分子量 |
336.97 g/mol |
IUPAC 名称 |
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H6BrN3O2.BrH/c9-4-6-10-11-7-5(8(13)14)2-1-3-12(6)7;/h1-3H,4H2,(H,13,14);1H |
InChI 键 |
SSJYEHZYVAQOEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NN=C2C(=C1)C(=O)O)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)


![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)





![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)


